molecular formula C7H6Cl2N2 B1436167 3,5-Dichloro-2-cyclopropylpyrazine CAS No. 1448241-45-9

3,5-Dichloro-2-cyclopropylpyrazine

Cat. No. B1436167
M. Wt: 189.04 g/mol
InChI Key: LBEDHCCLVITXQZ-UHFFFAOYSA-N
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Description

“3,5-Dichloro-2-cyclopropylpyrazine” is a chemical compound with the CAS Number: 1448241-45-9 . It has a molecular weight of 189.04 and its molecular formula is C7H6Cl2N2 .


Molecular Structure Analysis

The InChI code for “3,5-Dichloro-2-cyclopropylpyrazine” is 1S/C7H6Cl2N2/c8-5-3-10-6 (4-1-2-4)7 (9)11-5/h3-4H,1-2H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3,5-Dichloro-2-cyclopropylpyrazine” is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have explored the reactions of 3,5-dichloropyrazoles, including derivatives of 3,5-dichloro-2-cyclopropylpyrazine, in various synthetic processes. For instance, the study by Murakami and Yamamoto (1999) delved into the synthesis of new 3,3′-dichloro-5,5′-bipyrazoles and poly(bipyrazole-5,5′-diyl)s, revealing insights into the reactivity of these compounds and their potential applications in material science (Murakami & Yamamoto, 1999).

Agricultural Applications

The dissipation kinetics of soil-applied herbicides, including compounds related to 3,5-dichloro-2-cyclopropylpyrazine, have been studied in different climatic and pedological conditions. Baer and Calvet (1999) investigated this aspect, providing valuable data on the environmental behavior of these herbicides, which is crucial for understanding their impact on agriculture and the environment (Baer & Calvet, 1999).

Biomedical Research

In biomedical research, compounds structurally similar to 3,5-dichloro-2-cyclopropylpyrazine have been utilized in the synthesis of new heterocyclic substances with potential antimicrobial activities. The study by Behbehani et al. (2011) highlighted the use of related compounds in creating substances with promising applications in fighting bacterial infections (Behbehani et al., 2011).

Environmental and Toxicological Studies

Environmental and toxicological studies have also utilized compounds similar to 3,5-dichloro-2-cyclopropylpyrazine. For example, Zober et al. (1995) investigated the health effects of vinclozolin, a compound containing a similar dichloro structural feature, on personnel exposed during its synthesis and formulation (Zober et al., 1995).

Chemical Synthesis and Material Science

Other studies have focused on chemical synthesis and material science applications, examining the reactivity of related dichloropyrazines in various conditions. This includes research on the synthesis of fluorescent dyes and materials with unique properties, as indicated by Shirai et al. (1998) (Shirai et al., 1998).

properties

IUPAC Name

3,5-dichloro-2-cyclopropylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-5-3-10-6(4-1-2-4)7(9)11-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEDHCCLVITXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-cyclopropylpyrazine

Synthesis routes and methods

Procedure details

A mixture of 3,5-dichloro-2-iodopyrazine (2 g), cyclopropylboronic acid (750 mg), tetrakistriphenylphosphine palladium (0) (1.68 g), potassium phosphate (3.09 g), toluene (40 mL), and water (4 mL) was stirred at 110° C. overnight. After leaving to be cooled, the insoluble matter was removed by decantation, followed liquid separation by the addition of ethyl acetate and water. The organic phase was washed with saturated brine and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=98:2) to obtain 3,5-dichloro-2-cyclopropylpyrazine (784 mg) as a colorless oily material.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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